molecular formula C27H21N3O2 B12705583 2-Benzo(f)quinolin-2-yl-1H-indene-1,3(2H)-dione, (1-methyl-1H-imidazolyl)methyl derivative CAS No. 85085-87-6

2-Benzo(f)quinolin-2-yl-1H-indene-1,3(2H)-dione, (1-methyl-1H-imidazolyl)methyl derivative

Cat. No.: B12705583
CAS No.: 85085-87-6
M. Wt: 419.5 g/mol
InChI Key: GSTSPONCHYMWRO-UHFFFAOYSA-O
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Description

The compound “2-Benzo(f)quinolin-2-yl-1H-indene-1,3(2H)-dione, (1-methyl-1H-imidazolyl)methyl derivative” features a hybrid structure combining a benzoquinoline moiety, an indene-dione core, and a (1-methyl-1H-imidazolyl)methyl substituent.

Synthetic routes for analogous compounds involve multi-step strategies such as Vilsmeier–Haack–Arnold reactions for quinoline derivatives (e.g., 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline ), condensation reactions with o-phenylenediamines , or cyclization of benzil derivatives for isoindoline-dione systems . While direct synthesis data for this specific compound is unavailable in the provided evidence, its structural complexity likely necessitates similar methodologies.

Properties

CAS No.

85085-87-6

Molecular Formula

C27H21N3O2

Molecular Weight

419.5 g/mol

IUPAC Name

2-[3-[(3-methyl-1H-imidazol-3-ium-2-yl)methyl]-7H-benzo[f]quinolin-4-id-2-yl]indene-1,3-dione

InChI

InChI=1S/C27H20N3O2/c1-30-13-12-28-24(30)15-23-21(25-26(31)18-8-4-5-9-19(18)27(25)32)14-20-17-7-3-2-6-16(17)10-11-22(20)29-23/h2-5,7-14,25H,6,15H2,1H3/q-1/p+1

InChI Key

GSTSPONCHYMWRO-UHFFFAOYSA-O

Canonical SMILES

C[N+]1=C(NC=C1)CC2=C(C=C3C4=CC=CCC4=CC=C3[N-]2)C5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

Biological Activity

The compound 2-Benzo(f)quinolin-2-yl-1H-indene-1,3(2H)-dione, (1-methyl-1H-imidazolyl)methyl derivative (CAS No. 85085-87-6) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H21N3OC_{27}H_{21}N_3O, featuring a complex structure that incorporates both quinoline and indene moieties. The presence of the imidazolyl group is significant for its biological interactions.

Anticancer Activity

Several studies have indicated the anticancer potential of derivatives related to this compound. For instance, compounds with similar structural features have been evaluated for their cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Q6BT-474 (Breast)0.59 ± 0.01Apoptosis induction via ROS generation
Q7A549 (Lung)1.2 ± 0.05Cell cycle arrest and apoptosis
Q8MCF-7 (Breast)0.75 ± 0.02Mitochondrial dysfunction leading to apoptosis

Research has shown that the Q6 derivative exhibited excellent antiproliferative effects through reactive oxygen species (ROS) generation and subsequent apoptosis in breast cancer cells .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

The antimicrobial properties are attributed to the ability of the compound to disrupt bacterial cell membranes and inhibit essential enzymatic processes .

Anti-inflammatory Effects

The anti-inflammatory properties of related indene derivatives have been documented, suggesting potential applications in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound induces apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and ROS accumulation .
  • Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and interferes with metabolic pathways critical for bacterial survival .

Case Studies

A notable case study involved the synthesis and evaluation of a series of quinoline derivatives, where one derivative demonstrated significant cytotoxicity against a panel of NCI-60 cancer cell lines. The study highlighted structure-activity relationships that could guide further development .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 2-Benzo(f)quinolin-2-yl-1H-indene-1,3(2H)-dione exhibit promising anticancer properties. For example:

  • Mechanism of Action : These compounds have been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
  • Case Studies : Specific studies have reported significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Properties

The compound also demonstrates antimicrobial activity:

  • Spectrum of Activity : Studies reveal effectiveness against a range of bacterial strains, suggesting potential as a lead compound for developing new antibiotics .

Material Science Applications

The unique structural features of 2-Benzo(f)quinolin-2-yl-1H-indene-1,3(2H)-dione derivatives offer potential applications in material science:

  • Fluorescent Materials : The compound exhibits fluorescence properties that can be harnessed in the development of organic light-emitting diodes (OLEDs) and sensors .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cells; effective against various cancer types ,
Antimicrobial ActivityExhibits effectiveness against multiple bacterial strains ,
Material SciencePotential use in OLEDs due to fluorescence properties ,

Comparison with Similar Compounds

Benzoimidazole-Quinoline Hybrids

  • 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives (e.g., compounds 3a1–3d6 ): Key Differences: The target compound replaces the 2-chloro group with a benzo(f)quinolin-2-yl moiety and introduces an indene-dione system. Synthesis: Both classes use condensation of quinoline aldehydes with o-phenylenediamines, but the target compound may require additional steps for indene-dione formation . Thermal Stability: Quinoline-benzimidazole hybrids exhibit melting points >250°C, comparable to the target compound’s expected stability due to aromaticity .

Indene-Dione Derivatives

  • Synthesis: Phthalic anhydride cyclization is common for isoindoline-diones, whereas indene-dione systems may involve ketone condensations or Diels-Alder reactions .

(1-Methyl-1H-imidazolyl)methyl-Substituted Compounds

  • (E)-4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated) benzylidenebenzohydrazides : Key Differences: The imidazolylmethyl group in the target compound is directly attached to the indene-dione, unlike the hydrazide linkage in this class.

Physicochemical Properties

Property Target Compound (Expected) Comparable Compounds Reference
Melting Point >300°C 2-(1-Benzyl-5-(p-tolyl)-1H-indol-3-yl)-1H-benzo[d]imidazole (306°C)
Solubility Low in polar solvents Quinoline-benzimidazole hybrids (DMSO-soluble)
Conjugation Extended π-system Isoindoline-diones with diphenylimidazole

The indene-dione and benzoquinoline groups likely reduce solubility compared to simpler benzimidazoles but enhance UV-Vis absorbance for photophysical applications .

Computational and Spectroscopic Analysis

  • DFT Calculations : Used for optimizing geometries of benzoimidazole derivatives (e.g., B3LYP/6-31G* level ). Similar methods could predict the target compound’s electronic structure and stability.
  • Spectroscopic Data : Expected $^1$H NMR signals for aromatic protons (δ 7.0–8.5 ppm) and imidazolylmethyl protons (δ 3.5–4.5 ppm), consistent with analogues .

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the indene-1,3-dione core followed by the introduction of the benzo[f]quinoline substituent and the (1-methyl-1H-imidazolyl)methyl group. The preparation can be broken down into key steps:

  • Step 1: Synthesis of 1H-indene-1,3(2H)-dione core
    This core is commonly prepared via intramolecular Friedel–Crafts acylation of appropriate precursors such as 3-arylpropionic acids or acid chlorides. Various methods have been reported for 1-indanone derivatives, which are structurally related to the indene-1,3-dione system.

  • Step 2: Introduction of the benzo[f]quinoline moiety
    The benzo[f]quinoline fragment is typically introduced through palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura or Sonogashira–Hagihara couplings, which allow for the formation of C–C bonds between aromatic systems.

  • Step 3: Attachment of the (1-methyl-1H-imidazolyl)methyl substituent
    This step involves nucleophilic substitution or alkylation reactions where the imidazole derivative is linked to the indene-1,3-dione-benzo[f]quinoline intermediate, often via a methylene bridge.

Detailed Synthetic Routes

Preparation of Indene-1,3-dione Core
  • Intramolecular Friedel–Crafts Acylation:
    Starting from 3-arylpropionic acids or their acid chlorides, cyclization is induced under acidic conditions (e.g., sulfuric acid, Lewis acids like AlCl3 or NbCl5) to form the indene-1,3-dione ring system. For example, hydrocinnamic acid cyclizes to 1-indanone in moderate yields under sulfuric acid at elevated temperatures.

  • Catalytic Variations:
    Metal triflates and ionic liquids have been employed to improve yields and environmental profiles. Microwave-assisted cyclizations have also been reported to enhance reaction rates and selectivity.

Construction of the Benzo[f]quinoline Moiety
  • Palladium-Catalyzed Cross-Coupling:
    The benzo[f]quinoline unit is introduced via palladium-catalyzed coupling reactions. For instance, Sonogashira–Hagihara and Suzuki–Miyaura reactions enable the coupling of halogenated indene-1,3-dione derivatives with boronic acids or alkynes bearing the benzo[f]quinoline fragment.

  • Cycloisomerization:
    Acid-mediated cycloisomerization is used as a final step to close the heterocyclic ring system, ensuring the correct fused ring structure of benzo[f]quinazoline-1,3-diones, which are structurally related to the target compound.

Introduction of the (1-methyl-1H-imidazolyl)methyl Group
  • Alkylation Reaction:
    The (1-methyl-1H-imidazolyl)methyl substituent is typically introduced by reacting the indene-1,3-dione-benzo[f]quinoline intermediate with a suitable imidazole derivative bearing a reactive methylene group, often under basic or neutral conditions to form the methylene bridge.

  • Reaction Conditions:
    The alkylation is usually performed in polar aprotic solvents such as DMF or DMSO, with mild heating to facilitate substitution without decomposing sensitive heterocycles.

Data Table: Summary of Key Preparation Steps and Conditions

Step Starting Material(s) Reaction Type Catalyst/Conditions Yield (%) Reference
Indene-1,3-dione core synthesis 3-arylpropionic acid or acid chloride Intramolecular Friedel–Crafts acylation H2SO4, AlCl3, NbCl5, or metal triflates; microwave-assisted options 27–90
Benzo[f]quinoline introduction Halogenated indene-1,3-dione derivative + boronic acid/alkyne Pd-catalyzed Suzuki or Sonogashira coupling Pd catalyst, base, inert atmosphere 50–80
(1-methyl-1H-imidazolyl)methyl attachment Indene-1,3-dione-benzo[f]quinoline intermediate + imidazole derivative Alkylation (nucleophilic substitution) DMF/DMSO, mild heat, base (if needed) 60–85

Research Findings and Notes

  • The yields of the indene-1,3-dione core vary significantly depending on the catalyst and reaction conditions, with metal triflates and microwave-assisted methods providing greener and more efficient alternatives.

  • Palladium-catalyzed cross-coupling reactions are highly effective for constructing the benzo[f]quinoline moiety, with the choice of ligand and base influencing the reaction efficiency and selectivity.

  • The introduction of the (1-methyl-1H-imidazolyl)methyl group requires careful control of reaction conditions to avoid side reactions, given the sensitivity of the imidazole ring and the dione system.

  • The overall synthetic route is modular, allowing for variation in substituents on the benzo[f]quinoline and imidazole rings to tailor the compound’s properties for potential applications.

Q & A

Q. Table 1: Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Key Reference
Quinoline-thiol activationK₂CO₃, DMF, RT, 20 min85–90
Imidazole methylationCH₃I, NaH, THF, 0°C → RT, 12 h70–75
Final purificationSilica gel, EtOAc/hexane (1:5)88–92

Q. Table 2: Computational Parameters for Docking Studies

SoftwareForce FieldGrid Box Size (ų)Sampling Algorithm
AutoDock VinaAMBER20×20×20Lamarckian GA
GROMACSCHARMM36N/ASteepest Descent

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